

Physicochemical Properties of 1-Pyridin-2-ylmethylpiperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Pyridin-2-ylmethylpiperidin-4-one

Cat. No.: B1310675

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyridin-2-ylmethylpiperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core N-substituted with a pyridin-2-ylmethyl (picolyl) group. This scaffold is of significant interest in medicinal chemistry due to the established biological activities of both the piperidine and pyridine moieties. The piperidine ring is a prevalent motif in numerous pharmaceuticals, valued for its ability to improve pharmacokinetic properties, while the picolyl group can act as a key pharmacophore, participating in various receptor-ligand interactions. This document provides a technical overview of the known physicochemical properties, a detailed, generalized protocol for its synthesis and analysis, and a discussion of its potential biological relevance based on analogous structures.

Physicochemical Properties

Quantitative experimental data for **1-Pyridin-2-ylmethylpiperidin-4-one** is not extensively reported in publicly accessible literature, reflecting its status as a novel or less-studied compound. The available data, primarily from chemical suppliers, is summarized below. For context, some properties are computationally predicted and should be verified experimentally.

Property	Value	Source
CAS Number	41661-56-7	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O	[1] [2]
Molecular Weight	190.24 g/mol	[1]
Melting Point	Not Reported	
Boiling Point	Not Reported	
pKa	Not Reported	
Aqueous Solubility	Not Reported (Poor solubility expected based on analogs)	[4]
LogP (Predicted)	~1.0 - 1.5 (Predicted)	

Note: The lack of extensive experimental data highlights an opportunity for further fundamental characterization of this compound.

Experimental Protocols

A specific, peer-reviewed synthesis protocol for **1-Pyridin-2-ylmethylpiperidin-4-one** is not readily available. However, its structure lends itself to synthesis via standard organic chemistry methodologies, particularly the N-alkylation of a piperidin-4-one precursor. Below is a detailed, generalized protocol based on established chemical principles for this transformation.

Synthesis via N-Alkylation

This method involves the direct alkylation of a piperidin-4-one salt with 2-(chloromethyl)pyridine (2-picolyll chloride).

Reaction:

Piperidin-4-one hydrochloride + 2-(Chloromethyl)pyridine hydrochloride → **1-Pyridin-2-ylmethylpiperidin-4-one**

Materials:

- Piperidin-4-one hydrochloride
- 2-(Chloromethyl)pyridine hydrochloride
- Anhydrous Potassium Carbonate (K_2CO_3) or Triethylamine (TEA) as a non-nucleophilic base
- Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) as solvent
- Dichloromethane (DCM)
- Saturated aqueous Sodium Bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and Hexanes (or equivalent solvent system) for chromatography

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one hydrochloride (1.0 eq).
- Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to create a stirrable suspension.
- Base Addition: Add a non-nucleophilic base such as anhydrous potassium carbonate (2.5-3.0 eq) or triethylamine (2.5-3.0 eq) to neutralize the hydrochloride salt and the HCl generated during the reaction.
- Reagent Addition: Add 2-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq) to the suspension.
- Reaction Conditions: Stir the mixture vigorously at room temperature or heat to 50-70°C to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Workup:
 - Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
 - Concentrate the filtrate under reduced pressure to remove the solvent.
 - Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
 - Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
 - Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and increasing as needed) to isolate the pure **1-Pyridin-2-ylmethylpiperidin-4-one**.
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

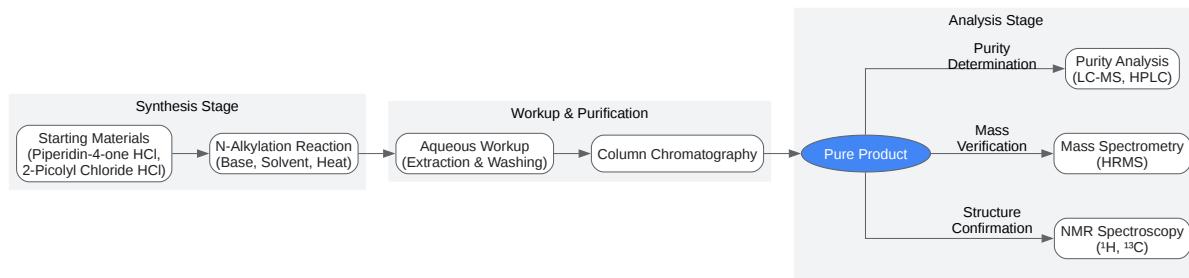
Synthesis via Reductive Amination

An alternative route is the reductive amination between piperidin-4-one and pyridine-2-carbaldehyde.

Reaction:

Piperidin-4-one hydrochloride + Pyridine-2-carbaldehyde --(Reducing Agent)--> **1-Pyridin-2-ylmethylpiperidin-4-one**

Materials:


- Piperidin-4-one hydrochloride
- Pyridine-2-carbaldehyde
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or Sodium cyanoborohydride (NaBH_3CN) as the reducing agent
- 1,2-Dichloroethane (DCE) or Methanol (MeOH) as solvent
- Acetic Acid (optional, as catalyst)

Procedure:

- Reaction Setup: In a round-bottom flask, suspend piperidin-4-one hydrochloride (1.0 eq) and pyridine-2-carbaldehyde (1.0 eq) in 1,2-dichloroethane.
- Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
- Reduction: Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the mixture.
- Reaction Conditions: Stir at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
- Workup and Purification: Perform an aqueous workup and purification as described in the N-alkylation protocol (Section 2.1).

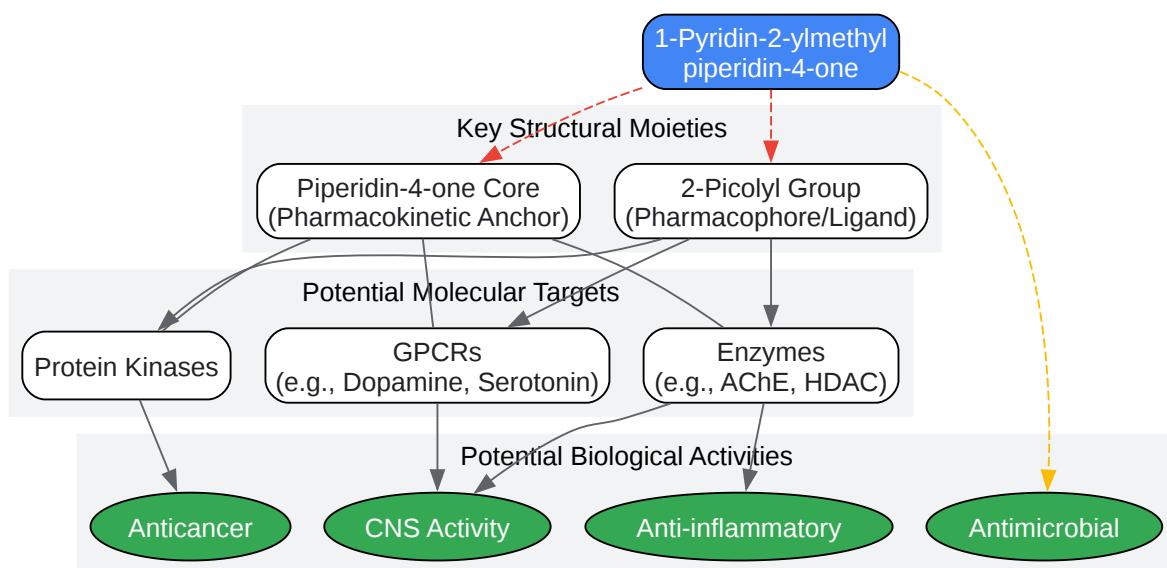
Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of **1-Pyridin-2-ylmethylpiperidin-4-one**.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and characterization.

Potential Biological Significance and Signaling Pathways


While no specific biological activity has been reported for **1-Pyridin-2-ylmethylpiperidin-4-one**, the piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[5] Derivatives of piperidine are known to possess diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties.[6][7][8][9]

The N-picolyll moiety is also a key feature in many biologically active molecules. 2-Picolyllamine itself is a well-known bidentate ligand used in coordination chemistry and catalysis, and its derivatives have been explored for various therapeutic applications.[10][11][12]

The combination of these two pharmacophores in **1-Pyridin-2-ylmethylpiperidin-4-one** suggests several potential areas of biological investigation:

- Kinase Inhibition: The pyridine and piperidine nitrogens can act as hydrogen bond acceptors/donors, potentially interacting with the hinge region of protein kinases, a common target in oncology.
- GPCR Modulation: Many CNS-active drugs containing the piperidine moiety target G-protein coupled receptors (GPCRs), such as dopamine, serotonin, or opioid receptors.
- Enzyme Inhibition: The scaffold could serve as a template for inhibitors of enzymes like acetylcholinesterase (relevant for Alzheimer's disease) or histone deacetylases (HDACs).^[9]
- Antimicrobial Activity: The heterocyclic nature of the compound suggests potential for development as an antibacterial or antifungal agent.

The diagram below illustrates the conceptual relationship between the core chemical structure and its potential biological applications, which could be mediated through various signaling pathways.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 1-(pyridin-2-ylmethyl)piperidin-4-one [lianhe-aigen.com]
- 3. 41661-56-7|1-Pyridin-2-ylmethylpiperidin-4-one|BLD Pharm [bldpharm.com]
- 4. Buy N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide [smolecule.com]
- 5. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-Picolylamine - Wikipedia [en.wikipedia.org]
- 11. 2-Picolylamine | 3731-51-9 | FP34672 | Biosynth [biosynth.com]
- 12. 2-吡啶甲基胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Physicochemical Properties of 1-Pyridin-2-ylmethylpiperidin-4-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1310675#physicochemical-properties-of-1-pyridin-2-ylmethylpiperidin-4-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com